2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene
Description
2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene (CAS: 125354-05-4) is a bicyclic spiro compound featuring a fused cyclopropane-oxirane ring system. Its molecular formula is C₉H₁₄O, with a molecular weight of 138.21 g/mol . The compound is structurally characterized by a 1-oxaspiro[2.5]oct-5-ene backbone substituted with methyl groups at positions 2 and 4. Notably, the (S)-enantiomer of this compound has been identified in natural essential oils, such as Radula perrottetii, highlighting its relevance in phytochemistry .
Properties
CAS No. |
125354-05-4 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2,6-dimethyl-1-oxaspiro[2.5]oct-5-ene |
InChI |
InChI=1S/C9H14O/c1-7-3-5-9(6-4-7)8(2)10-9/h3,8H,4-6H2,1-2H3 |
InChI Key |
WBMQKLJSBXWZTH-UHFFFAOYSA-N |
SMILES |
CC1C2(O1)CCC(=CC2)C |
Canonical SMILES |
CC1C2(O1)CCC(=CC2)C |
Synonyms |
1-Oxaspiro[2.5]oct-5-ene, 2,6-dimethyl-, (S)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
2,2,6-Trimethyl-1-oxaspiro[2.5]oct-5-ene
- CAS : 4584-23-0
- Molecular Formula : C₁₀H₁₆O
- Molecular Weight : 152.24 g/mol
- Key Differences: An additional methyl group at position 2 increases molecular weight and steric bulk. Physical Properties: Boiling point = 197.5°C, density = 0.972 g/cm³, flash point = 67.3°C . Synthesis: Prepared via peracetic acid oxidation of terpinolene, followed by neutralization with sodium hydroxide . Applications: Used as a precursor in fragrance synthesis and epoxy resin modification .
1,1-Dichloro-2,2,6-trimethyl-spiro[2.5]oct-5-ene
- Molecular Formula : C₁₀H₁₄Cl₂O
- Molecular Weight : 219.13 g/mol
- Key Differences :
6,7-Epoxybisabola-2,11-diene
- Molecular Formula : C₁₅H₂₄O
- Molecular Weight : 220.36 g/mol
- Key Differences: Extended bisabolane skeleton with an additional double bond and methyl groups. Natural Occurrence: Isolated from Radula perrottetii essential oils .
5-Oxa-2,6-diazaspiro[3.4]oct-6-ene Derivatives
- Example Structure : C₇H₁₀N₂O
- Key Differences :
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|
| 2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene | 125354-05-4 | C₉H₁₄O | 138.21 | Not reported | Not reported |
| 2,2,6-Trimethyl-1-oxaspiro[2.5]oct-5-ene | 4584-23-0 | C₁₀H₁₆O | 152.24 | 197.5 | 0.972 |
| 1,1-Dichloro-2,2,6-trimethyl-spiro[2.5]oct-5-ene | - | C₁₀H₁₄Cl₂O | 219.13 | Not reported | Not reported |
| 6,7-Epoxybisabola-2,11-diene | - | C₁₅H₂₄O | 220.36 | Not reported | Not reported |
Key Research Findings
- Steric and Electronic Effects : The additional methyl group in 2,2,6-trimethyl-1-oxaspiro[2.5]oct-5-ene increases thermal stability compared to the 2,6-dimethyl analog, as evidenced by its higher boiling point (197.5°C vs. unreported) .
- Reactivity : Chlorinated derivatives exhibit enhanced electrophilicity, enabling participation in Suzuki-Miyaura couplings .
- Biological Activity : The (S)-enantiomer of this compound shows selective bioactivity in essential oils, suggesting stereochemical influences on function .
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